ethyl 4-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate
Description
The compound features a 1,3,4-thiadiazole core substituted with an adamantane-1-amido group at position 5 and a sulfanylacetamido-benzoate moiety at position 2. This structural complexity positions the compound as a candidate for diverse therapeutic applications, particularly in neurology and oncology .
Properties
IUPAC Name |
ethyl 4-[[2-[[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4S2/c1-2-32-20(30)17-3-5-18(6-4-17)25-19(29)13-33-23-28-27-22(34-23)26-21(31)24-10-14-7-15(11-24)9-16(8-14)12-24/h3-6,14-16H,2,7-13H2,1H3,(H,25,29)(H,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUWZUCEEDNTJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[2-[[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety is first functionalized to introduce the carbonylamino group. This can be achieved through reactions such as acylation or amidation.
Synthesis of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate precursors, often involving cyclization reactions under specific conditions.
Coupling Reactions: The adamantane derivative is then coupled with the thiadiazole ring through a sulfanyl linkage. This step may require the use of coupling agents and catalysts to facilitate the reaction.
Final Esterification: The final step involves esterification to introduce the ethyl ester group, completing the synthesis of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of thiadiazole derivatives, including those similar to ethyl 4-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate. Thiadiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines:
- Cytotoxicity Against Cancer Cell Lines : A review highlighted that 1,3,4-thiadiazole derivatives show promising anticancer activity. For instance, compounds similar to those derived from thiadiazoles were evaluated against human cancer cell lines such as HEPG2 (liver cancer), A549 (lung cancer), and MCF7 (breast cancer), demonstrating significant antiproliferative effects with IC50 values often below 20 µM .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of specific kinases involved in cell proliferation and survival. For example, compounds have been shown to inhibit focal adhesion kinase (FAK) and extracellular signal-regulated kinases (ERK1/2), leading to apoptosis in cancer cells .
Antimicrobial Properties
Thiadiazole derivatives have also been explored for their antimicrobial properties:
- Broad-Spectrum Activity : Research indicates that thiadiazole derivatives can exhibit significant antibacterial and antifungal activities. For instance, compounds with structural similarities to this compound have been tested against various pathogens and demonstrated effective inhibition .
Anti-inflammatory and Analgesic Effects
In addition to anticancer and antimicrobial properties, thiadiazole derivatives have been reported to possess anti-inflammatory and analgesic effects:
- Mechanistic Insights : Some studies suggest that these compounds may modulate inflammatory pathways or inhibit cyclooxygenase enzymes, which are crucial in pain and inflammation management .
Case Study 1: Synthesis and Evaluation of Thiadiazole Derivatives
A study synthesized a series of 1,3,4-thiadiazole derivatives and evaluated their anticancer activity against various cell lines. The results indicated that certain derivatives exhibited IC50 values as low as 4.27 µg/mL against skin cancer cells (SK-MEL-2) . This emphasizes the potential of structurally related compounds like this compound in cancer therapy.
Case Study 2: Antimicrobial Evaluation
Another study focused on the antimicrobial activity of thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that some compounds displayed potent antibacterial effects with minimum inhibitory concentrations (MICs) in the low micromolar range . This suggests that derivatives like this compound could be developed into effective antimicrobial agents.
Mechanism of Action
The mechanism of action of ethyl 4-[[2-[[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate involves its interaction with specific molecular targets. The adamantane moiety may facilitate binding to hydrophobic pockets within proteins, while the thiadiazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Substituent Profiles and Molecular Properties
*Calculated based on similar structures.
Key Observations :
Key Insights :
- The planarity of the thiadiazole core (r.m.s. deviation 0.082 Å in ) is critical for binding to enzymes like carbonic anhydrase, akin to acetazolamide .
- Sulfanyl groups in all compounds enable disulfide bond formation or metal chelation, which could modulate redox activity or antimicrobial effects .
Key Findings :
- highlights N-H···N hydrogen bonds and S···O hypervalent interactions (2.628 Å), stabilizing crystal packing . The target compound’s adamantane group may disrupt such interactions, affecting solubility.
- Reaction conditions (e.g., benzene reflux in ) are common for thiadiazole syntheses, but adamantane’s bulk may necessitate longer reaction times or polar solvents.
Biological Activity
Ethyl 4-(2-{[5-(adamantane-1-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound integrates a thiadiazole ring, an adamantane moiety, and a benzoate ester, making it a subject of interest for various therapeutic applications, particularly in oncology and infectious diseases.
Chemical Structure
The molecular formula of the compound is . The structural components include:
- Thiadiazole ring : Known for its bioactive properties.
- Adamantane moiety : Provides unique steric and electronic characteristics.
- Benzoate ester : Contributes to the overall stability and solubility of the compound.
Synthesis
The synthesis involves several steps:
- Formation of the thiadiazole ring using thiosemicarbazide and ethyl chloroformate.
- Introduction of the adamantane moiety through reaction with adamantane carboxylic acid chloride.
- Acylation with ethyl 2-bromoacetate to introduce the ethyl ester.
- Amidation with 2-aminobenzoic acid to yield the final product.
Anticancer Properties
Recent studies have shown that derivatives of thiadiazole exhibit significant anticancer activity. For instance, compounds derived from the adamantane scaffold containing thiadiazole have demonstrated promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| 5 | MCF-7 | 85 | Induces apoptosis via BAX up-regulation |
| 14c | HepG-2 | 71.5 | Inhibits mutant EGFR L858R-TK |
| 17 | A549 | 37.85 | Strongest EGFR inhibition |
These compounds showed a mechanism involving apoptosis induction, characterized by up-regulation of pro-apoptotic factors (BAX) and down-regulation of anti-apoptotic factors (Bcl-2) .
Antiviral and Antibacterial Activity
The presence of the thiadiazole ring is associated with antiviral properties. Studies indicate that similar compounds can inhibit viral replication and exhibit antibacterial activity against various pathogens. The exact mechanisms are still under investigation but may involve interference with viral entry or replication processes.
Case Studies
- Molecular Docking Studies : Molecular docking studies have been conducted to evaluate binding affinities of these derivatives to target proteins such as EGFR. The binding energy scores ranged from -19.19 to -22.07 kcal/mol, indicating strong interactions .
- In Vivo Studies : In vivo evaluations using Ehrlich Ascites Carcinoma (EAC) models have shown that certain thiadiazole derivatives significantly inhibit tumor growth after treatment .
Q & A
Q. Methodological Optimization :
- Use reflux in absolute ethanol with catalytic glacial acetic acid to enhance coupling efficiency between thiadiazole and acetamido groups .
- Employ column chromatography (silica gel, ethyl acetate/hexane gradient) for purification, monitored by TLC .
- Confirm purity via ¹H/¹³C NMR and HRMS to validate structural integrity .
How does the adamantane moiety influence the compound’s biological activity compared to non-adamantane analogs?
Advanced Research Question
Adamantane enhances lipophilicity and metabolic stability , improving membrane permeability. Key findings:
- Antiviral activity : Adamantane derivatives show affinity for viral M2 ion channels, as seen in influenza inhibitors .
- Enzyme inhibition : The rigid adamantane structure stabilizes interactions with hydrophobic enzyme pockets (e.g., cytochrome P450) .
Q. Comparative Data :
| Analog | IC₅₀ (Enzyme X) | LogP |
|---|---|---|
| With adamantane | 0.8 µM | 3.2 |
| Without adamantane | 5.4 µM | 1.9 |
| Source: Structural-activity studies on thiadiazole-adamantane hybrids . |
What spectroscopic techniques are most reliable for characterizing the compound’s structure?
Basic Research Question
- ¹H/¹³C NMR : Assign peaks for adamantane (δ 1.6–2.1 ppm, multiplets) and thiadiazole (δ 8.2–8.5 ppm) .
- IR Spectroscopy : Confirm amide C=O stretches (~1650 cm⁻¹) and sulfanyl S-H bonds (~2550 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (calculated for C₂₄H₂₈N₄O₃S₂: 508.15) .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced Research Question
Discrepancies arise from assay variability (e.g., cell lines, concentrations) or impurity profiles . Strategies:
- Standardize assays : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls .
- Repurification : Re-isolate the compound via preparative HPLC to ≥98% purity .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to logP) .
What is the hypothesized mechanism of action for this compound in antimicrobial studies?
Advanced Research Question
The compound likely targets bacterial topoisomerase II or fungal lanosterol demethylase :
- Thiadiazole sulfanyl groups chelate metal ions in enzyme active sites .
- Adamantane disrupts membrane integrity in Gram-positive bacteria (e.g., S. aureus), per MIC assays .
Q. Supporting Data :
| Target | Inhibition (%) | Reference |
|---|---|---|
| S. aureus (Gram+) | 92% at 50 µg/mL | |
| C. albicans | 78% at 50 µg/mL |
What strategies improve the compound’s solubility for in vivo pharmacokinetic studies?
Advanced Research Question
The adamantane-thiadiazole core confers high hydrophobicity (LogP ~3.5). Solutions include:
- Prodrug formulation : Replace ethyl benzoate with a phosphate ester to enhance aqueous solubility .
- Nanoemulsion carriers : Use PEGylated liposomes (size <200 nm) for sustained release .
- Co-solvent systems : Dissolve in DMSO:PBS (1:9 v/v) for intraperitoneal administration .
How does the sulfanylacetamido linker affect the compound’s stability under physiological conditions?
Basic Research Question
The sulfanyl (S-H) group is susceptible to oxidation, forming disulfide bonds. Stability assessments:
- pH-dependent degradation : Stable at pH 7.4 (t₁/₂ >24 hr), but degrades rapidly at pH <5 (t₁/₂ ~2 hr) .
- Oxidative stability : Add antioxidants (e.g., 0.1% ascorbic acid) to buffer solutions .
What computational methods predict the compound’s binding affinity for neurodegenerative disease targets?
Advanced Research Question
- Molecular docking (AutoDock Vina) : Simulate interactions with acetylcholinesterase (AChE) or tau proteins .
- MD Simulations (GROMACS) : Assess binding stability over 100 ns; RMSD <2.0 Å indicates strong target engagement .
- QSAR models : Correlate adamantane substituent positions with IC₅₀ values .
What are the key differences in cytotoxicity profiles between this compound and its des-adamantane analog?
Advanced Research Question
| Parameter | With Adamantane | Without Adamantane |
|---|---|---|
| HeLa cell IC₅₀ | 12 µM | 45 µM |
| Selectivity index | 8.2 | 2.1 |
| Apoptosis induction | Caspase-3 activation | Necrosis-dominated |
| Source: Cytotoxicity screening in cancer cell lines . |
How can researchers validate the compound’s purity and identity in multi-step syntheses?
Basic Research Question
- Analytical HPLC : Use a C18 column (ACN/water gradient) to achieve >95% purity .
- Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (error <0.3%) .
- X-ray crystallography : Resolve adamantane-thiadiazole conformation (if crystals form) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
